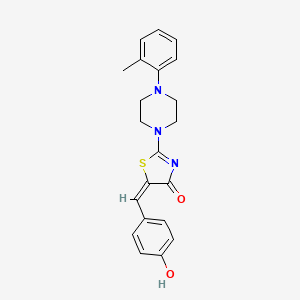
5-(4-Hydroxy-benzylidene)-2-(4-o-tolyl-piperazin-1-yl)-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Hydroxy-benzylidene)-2-(4-o-tolyl-piperazin-1-yl)-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and biological effects have been extensively studied. In
Scientific Research Applications
Synthesis and Biological Activity
5-(4-Hydroxy-benzylidene)-2-(4-o-tolyl-piperazin-1-yl)-thiazol-4-one and its derivatives have been a focal point in the synthesis of various compounds with significant biological activities. A study by Mhaske et al. (2014) involved synthesizing a novel series of derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These compounds were characterized and evaluated for in vitro antibacterial activity, showing moderate to good antimicrobial activity. Similarly, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives with promising antimicrobial activities against several microorganisms. The synthesis pathways involved reactions of ester ethoxycarbonylhydrazones with primary amines or morpholine and methyl piperazine as amine components (Mhaske et al., 2014) (Bektaş et al., 2007).
Anti-inflammatory and Antitumor Activity
Compounds related to 5-(4-Hydroxy-benzylidene)-2-(4-o-tolyl-piperazin-1-yl)-thiazol-4-one have been studied for their potential anti-inflammatory and antitumor activities. Ahmed et al. (2017) synthesized novel compounds showing in vitro anti-inflammatory activity and moderate protection in in vivo anti-inflammatory studies. Another study by Ye Jiao et al. (2015) synthesized a compound with good antitumor activity against the Hela cell line, demonstrating the compound's potential in cancer treatment (Ahmed et al., 2017) (Ye Jiao et al., 2015).
Synthesis and Characterization
The compound and its related derivatives are also notable in synthesis and characterization studies. Amani and Nematollahi (2012) conducted electrochemical syntheses and characterized new arylthiobenzazoles, showing the versatility and reactivity of these compounds in various chemical reactions. The study provides insights into the electrochemical behavior and potential applications of these synthesized compounds (Amani & Nematollahi, 2012).
Antimicrobial and Antileishmanial Activity
The derivatives of 5-(4-Hydroxy-benzylidene)-2-(4-o-tolyl-piperazin-1-yl)-thiazol-4-one have shown significant antimicrobial and antileishmanial activities. Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives with notable antimicrobial activity against various bacteria and fungi. Furthermore, Tahghighi et al. (2011) optimized the antileishmanial activity of piperazinyl-linked thiadiazoles, indicating the compound's potential in developing treatments for leishmaniasis (Patel et al., 2012) (Tahghighi et al., 2011).
properties
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15-4-2-3-5-18(15)23-10-12-24(13-11-23)21-22-20(26)19(27-21)14-16-6-8-17(25)9-7-16/h2-9,14,25H,10-13H2,1H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGJVTZOCMBWTG-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

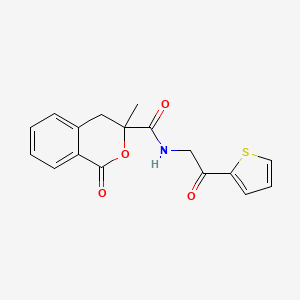

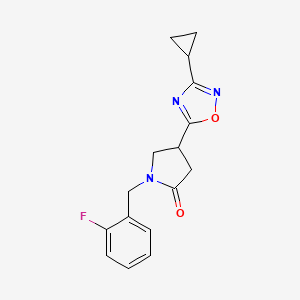
![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594088.png)

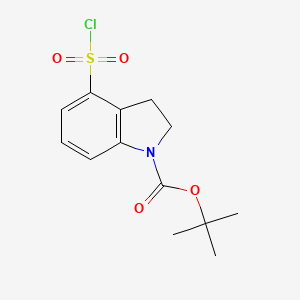




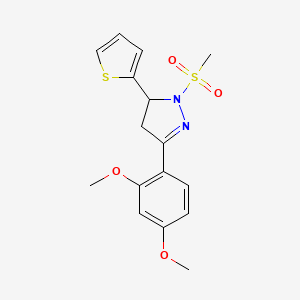
![Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2594100.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2594101.png)
